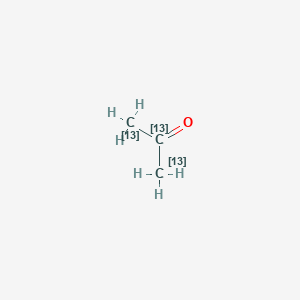

Acetone-13C3

説明

Principles of Isotopic Exchange

Acetone-¹³C₃ serves as a substrate for measuring deuterium (²H) enrichment in biological fluids through base-catalyzed hydrogen-deuterium exchange. Under alkaline conditions, acetone's α-hydrogens undergo rapid exchange with deuterium from water, a reaction amplified by the compound's keto-enol tautomerism. The isotopic signature of the resulting [U-¹³C₃,²Hₙ]acetone is quantified via gas chromatography-mass spectrometry (GC-MS), providing a proxy for the ²H-enrichment of the aqueous phase.

Table 1: Key Parameters for Deuterium Enrichment Assays Using Acetone-¹³C₃

| Parameter | Optimal Value |

|---|---|

| Incubation pH | 12–13 |

| Temperature | 25°C |

| Exchange Duration | 5–24 hours |

| Detection Limit (²H₂O) | 0.008%–0.5% enrichment |

| Precision (CV) | <3% |

Applications in Metabolic Flux Analysis

This technique has been validated for:

- Total Body Water Measurements : In human studies, oral administration of ²H₂O (3 g/kg) followed by Acetone-¹³C₃-based analysis achieved 98% recovery of deuterium in plasma water.

- Lipogenesis Tracking : By quantifying ²H incorporation into palmitate, researchers determined hepatic lipogenic rates with a temporal resolution of 2–4 hours, surpassing traditional ³H₂O methods.

- Gluconeogenesis Assessment : Coupled with [U-¹³C₃]lactate tracers, the assay revealed that 65% of fasting glucose production originates from glycerol in murine models.

特性

IUPAC Name |

(1,2,3-13C3)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465668 | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93628-01-4 | |

| Record name | 2-Propanone-1,2,3-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrolysis of Calcium Acetate-13C

The classical pyrolysis of calcium acetate remains a cornerstone for acetone production. For isotopic labeling, calcium acetate is synthesized from acetic acid-1,2-13C2, ensuring both the methyl and carboxyl carbons are 13C-enriched. The reaction proceeds as follows:

Key Parameters

This method leverages the decarboxylation of calcium acetate, where the carboxyl groups form calcium carbonate, and the methyl groups combine to yield acetone. The use of acetic acid-1,2-13C2 ensures that all three carbons in the resulting acetone are labeled.

Oxidation of Isopropyl Alcohol-13C3

Isopropyl alcohol-13C3 undergoes catalytic oxidation to produce this compound. The reaction employs chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions:

Optimized Conditions

Isotopic labeling in isopropyl alcohol-13C3 is achieved by reducing 13C-labeled propionaldehyde or via microbial fermentation using 13C-glucose as a substrate.

Catalytic Carbonylation of 13C-Labeled Methanol

Modern catalytic approaches utilize carbon monoxide (13CO) and methanol-13C to synthesize this compound. Rhodium or iridium complexes facilitate the carbonylation:

Industrial-Scale Data

This method offers scalability but requires high-purity 13CO and specialized catalysts.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR spectra of this compound exhibit distinct signals for each labeled carbon:

The absence of split peaks confirms uniform isotopic enrichment.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 61.06 (Δ < 2 ppm). Fragmentation patterns show characteristic losses of 13CH3 groups.

Industrial-Scale Production Considerations

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reactants | Temperature (°C) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| Calcium Acetate Pyrolysis | Acetic acid-1,2-13C2 | 400–450 | 85–92 | ≥98 |

| Isopropyl Alcohol Oxidation | Isopropyl alcohol-13C3 | 25–30 | 78–84 | ≥97 |

| Catalytic Carbonylation | Methanol-13C + 13CO | 150–180 | 90–95 | 97.5 |

Key Challenges

-

Cost of Isotopic Precursors : 13C-labeled acetic acid and methanol account for 60–70% of production costs.

-

Purification : Distillation under reduced pressure (20–25 mmHg) removes traces of unreacted alcohols and acids.

Applications in Research and Industry

化学反応の分析

Types of Reactions: Acetone-13C3 undergoes various chemical reactions similar to those of regular acetone. These include:

Oxidation: this compound can be oxidized to produce acetic acid or carbon dioxide and water under specific conditions.

Reduction: It can be reduced to isopropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.

Major Products:

Oxidation: Acetic acid, carbon dioxide, and water.

Reduction: Isopropanol.

Substitution: Various substituted acetone derivatives depending on the nucleophile used.

科学的研究の応用

Analytical Chemistry

Isotope Labeling in Quantitative Analysis

Acetone-13C3 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods. Its isotopic labeling allows for accurate quantification of acetone and other ketone bodies in biological samples.

- Case Study: A method developed for determining ketone bodies in blood utilized this compound as an internal standard. The study demonstrated high recovery rates (98% to 107%) and precision (relative standard deviations < 10%) across a concentration range of approximately 25 to 8300 μM for acetone and acetoacetate .

Metabolic Studies

Tracing Metabolic Pathways

This compound serves as a tracer in metabolic studies, particularly in understanding the metabolism of glycerol and its conversion to ketones during conditions such as fasting or diabetes.

- Case Study: Research on glycerol-13C3 conversion in cigarette tobacco showed that only a small fraction (approximately 0.25% to 0.30%) of glycerol was converted into this compound during smoking. This study highlighted the potential pathways of glycerol degradation under combustion conditions .

Environmental Research

Assessment of Exposure Risks

Recent studies have employed numerical modeling to assess the risks associated with acetone exposure in indoor environments. This compound can be used to simulate exposure scenarios and evaluate the transport pathways of volatile organic compounds.

- Case Study: A study combined computational fluid dynamics (CFD) with physiologically based pharmacokinetic (PBPK) models to predict acetone concentration distributions in indoor air. This approach aids in understanding inhalation risks associated with acetone exposure from various sources .

Industrial Applications

Solvent and Chemical Intermediate

As a widely used solvent, acetone is essential in various industrial processes, including pharmaceuticals, plastics, and coatings. The isotopically labeled version can help in quality control and process optimization.

Data Tables

The following tables summarize key findings related to the applications of this compound:

作用機序

The mechanism of action of Acetone-13C3 is similar to that of regular acetone, but its isotopic labeling allows for more detailed studies. In nuclear magnetic resonance spectroscopy, the carbon-13 atoms in this compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In isotopic tracing studies, the labeled carbon atoms enable researchers to follow the metabolic pathways and chemical transformations of acetone in various systems .

類似化合物との比較

Comparison with Similar Compounds

Acetone-13C3 vs. Acetone-1,3-13C2

Acetone-1,3-13C2 (CAS: 7217-25-6) is another isotopic variant, labeled at the 1st and 3rd carbon positions. Key differences include:

This compound’s full carbon-13 labeling makes it ideal for metabolic tracer studies, whereas Acetone-1,3-13C2 is often used in synthetic chemistry where partial labeling suffices .

This compound vs. Unlabeled Acetone

Unlabeled acetone (CAS: 67-64-1) serves as a common solvent, while this compound is reserved for analytical precision:

| Property | This compound | Unlabeled Acetone |

|---|---|---|

| Molecular Weight | 61.05710 g/mol | 58.08 g/mol |

| Cost | High (specialized isotope) | Low (bulk chemical) |

| Role in Research | Internal standard | Solvent or analyte |

In tobacco smoke studies, this compound detected at ~0.08% conversion from glycerol-13C3 in mainstream smoke provides a benchmark for quantifying endogenous acetone .

This compound vs. Acrolein-13C3

Acrolein-13C3 (an aldehyde) and this compound (a ketone) are both products of glycerol-13C3 pyrolysis in tobacco smoke, but their formation and roles differ:

| Property | This compound | Acrolein-13C3 |

|---|---|---|

| Functional Group | Ketone | Aldehyde |

| Conversion Rate | 0.08% (mainstream smoke) | 0.08–0.15% (sidestream smoke) |

| Analytical Use | Ketone body quantification | Aldehyde toxicity studies |

While both compounds derive from glycerol-13C3, this compound’s conversion is more consistent across smoking regimes, whereas Acrolein-13C3 shows higher variability in sidestream smoke .

生物活性

Acetone-13C3, a stable isotope-labeled form of acetone, has garnered interest in various biological studies due to its unique labeling properties. This article delves into the biological activity of this compound, including its metabolic pathways, applications in research, and relevant case studies.

This compound is chemically represented as C3H6O, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for precise tracking of metabolic processes in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C3H6O |

| Molecular Weight | 58.08 g/mol |

| Boiling Point | 56 °C |

| Melting Point | -95 °C |

| Density | 0.7845 g/cm³ |

Metabolism and Pathways

This compound is primarily metabolized in the liver through various pathways, including gluconeogenesis and the citric acid cycle. Studies have shown that it can serve as a substrate for energy production and biosynthetic processes.

- Gluconeogenesis : this compound can be converted into glucose via gluconeogenic pathways, which is particularly significant in fasting states or low-carbohydrate diets.

- Citric Acid Cycle : The compound can also enter the citric acid cycle, contributing to ATP production and the generation of metabolic intermediates.

Study 1: Metabolic Tracing in Rats

A study utilized this compound to trace metabolic pathways in rats. The researchers administered the compound and subsequently analyzed tissue samples using NMR spectroscopy. Results indicated that this compound was effectively converted to glucose, demonstrating its role in gluconeogenesis.

Study 2: Human Metabolism Assessment

In a clinical setting, this compound was employed to assess metabolic responses in humans during controlled dietary interventions. Participants received labeled acetone, and plasma samples were analyzed for isotopomer distribution. Findings suggested that this compound significantly influenced glucose metabolism, with implications for understanding metabolic disorders.

Table 2: Summary of Case Study Findings

| Study | Organism | Methodology | Key Findings |

|---|---|---|---|

| Metabolic Tracing | Rats | NMR Spectroscopy | Confirmed conversion to glucose |

| Human Metabolism | Humans | Plasma Isotopomer Analysis | Influenced glucose metabolism during interventions |

Applications in Research

This compound is widely used as a tracer in metabolic studies due to its ability to provide insights into metabolic pathways without altering physiological processes significantly. Its applications include:

- Metabolic Flux Analysis : Understanding how different substrates are utilized by the body.

- Nutritional Studies : Investigating the effects of diet on metabolism.

- Disease Mechanism Exploration : Studying conditions such as diabetes and obesity by tracking how acetone influences energy production.

Q & A

Q. How is Acetone-13C3 synthesized for isotopic labeling in metabolic studies?

Acetone-13C3 is typically synthesized via nucleophilic substitution or condensation reactions using 13C-enriched precursors. For example, isotopic labeling can be achieved by reacting 13C-enriched sodium acetate with acetyl chloride under controlled conditions, followed by purification via fractional distillation . Methodological rigor includes validating isotopic purity (>99% 13C) using nuclear magnetic resonance (NMR) or mass spectrometry (MS). Researchers must optimize reaction stoichiometry and temperature to minimize unlabeled byproducts.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is the gold standard. Acetone-13C3 serves as an internal standard to correct for matrix effects. Protocols involve derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to enhance volatility and detection sensitivity. Calibration curves must span physiologically relevant concentrations (0.1–100 µM), with validation for precision (RSD <5%) and recovery (>90%) .

Q. How does this compound improve accuracy in tracing ketone body metabolism?

Acetone-13C3 enables precise tracking of ketolysis pathways by distinguishing endogenous acetone from exogenous sources. In kinetic studies, researchers administer labeled acetone to cell cultures or animal models, followed by time-course sampling. MS-based flux analysis quantifies 13C incorporation into downstream metabolites (e.g., acetyl-CoA), with data normalized to unlabeled controls .

Advanced Research Questions

Q. How can conflicting data on this compound stability in aqueous solutions be resolved?

Discrepancies in stability studies often arise from pH variability or improper storage. For instance, Acetone-13C3 degrades faster in alkaline conditions (pH >8) due to nucleophilic attack. To reconcile data, researchers should:

Q. What experimental designs mitigate isotopic dilution effects in this compound-based tracer studies?

Isotopic dilution occurs when unlabeled metabolites dilute the 13C signal. Solutions include:

- Pre-equilibrium labeling : Pre-incubate cells with Acetone-13C3 before introducing substrates.

- Pulse-chase protocols : Administer a short 13C pulse followed by unlabeled medium to track turnover rates.

- Computational correction : Apply isotopomer spectral analysis (ISA) models to deconvolute natural abundance 13C .

Q. How can researchers optimize this compound incorporation in solid-phase organic synthesis (SPOS)?

Challenges include low yields due to steric hindrance from resin-bound substrates. Strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Incorporate microwave-assisted synthesis to reduce reaction time (e.g., 50°C, 30 minutes).

- Validate coupling efficiency via cleaved product analysis using high-resolution MS .

Methodological Best Practices

Q. How to address spectral interference when analyzing this compound in complex mixtures?

Co-eluting compounds (e.g., propionaldehyde) can obscure MS signals. Mitigation steps:

- Employ tandem MS (MS/MS) with selective reaction monitoring (SRM) for fragment-specific detection.

- Use chromatographic gradients to separate acetone derivatives (e.g., DNPH-hydrazones) from interferents .

Q. What criteria define robust experimental replication in this compound studies?

Replication must account for batch-to-batch variability in labeled compounds. Guidelines:

- Include triplicate technical replicates per sample.

- Cross-validate results with orthogonal methods (e.g., NMR vs. MS).

- Report isotopic enrichment levels and purity certificates for all reagent batches .

Data Contradiction Analysis

Q. How to interpret discrepancies in 13C enrichment levels across experimental replicates?

Variability often stems from inconsistent sample handling or instrument calibration. Troubleshooting steps:

- Audit sample storage conditions (e.g., −80°C vs. −20°C).

- Recalibrate MS detectors using certified reference standards.

- Apply Grubbs’ test to identify statistical outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。